Cyclopent-2-en-1-ylpropanedioic acid

Description

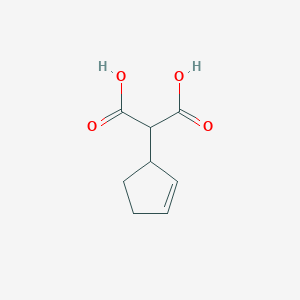

Cyclopent-2-en-1-ylpropanedioic acid (CAS: 197455-87-1; synonyms: 2-cyclopent-2-enylpropanedioic acid, NSC176936, MFCD00019307 ) is a substituted malonic acid derivative featuring a cyclopentene ring attached to the propanedioic acid backbone. Its molecular formula is C₈H₁₀O₄, with a molecular weight of 170.16 g/mol. The compound combines the reactivity of a conjugated cyclopentene system with the bifunctional acidity of propanedioic acid, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and metal-catalyzed transformations.

The cyclopentene moiety introduces steric and electronic effects that modulate the compound’s solubility, acidity, and stability compared to simpler malonic acid derivatives.

Properties

IUPAC Name |

2-cyclopent-2-en-1-ylpropanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h1,3,5-6H,2,4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRHINXZYCBOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopent-2-en-1-ylpropanedioic acid can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then hydrolyzed to yield the desired product. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality material .

Chemical Reactions Analysis

Types of Reactions: Cyclopent-2-en-1-ylpropanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of esters or amides.

Scientific Research Applications

Cyclopent-2-en-1-ylpropanedioic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which cyclopent-2-en-1-ylpropanedioic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

2-(Cyclopent-2-en-1-yl)pent-4-enoic Acid (CAS: 857023-53-1)

- Structure: Features a pent-4-enoic acid chain instead of propanedioic acid.

- Molecular Formula : C₁₀H₁₄O₂.

- Key Differences :

- Applications : Primarily used in polymer chemistry due to its unsaturated backbone.

2-(Cyclopentanecarboxamido)propanoic Acid

- Structure: Replaces the propanedioic acid with a propanoic acid group and adds a cyclopentanecarboxamido substituent.

- Molecular Formula: C₁₀H₁₅NO₃.

- Key Differences :

- The amide group introduces hydrogen-bonding capacity, improving solubility in polar solvents.

- Reduced acidity (pKa ~4.9 for the -COOH group) compared to the dicarboxylic acid system in the target compound.

- Applications: Potential use in peptide mimetics or enzyme inhibitors .

2-(Cyclopentyl)ethenyl-1-boronic Acid (CAS: 161282-93-5)

- Structure : Substitutes propanedioic acid with a boronic acid group and an ethenyl linker.

- Molecular Formula : C₇H₁₁BO₂.

- Key Differences :

- The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylate reactivity of the target compound.

- Higher thermal stability but sensitivity to moisture.

- Applications : Widely used in palladium-catalyzed C–C bond formation .

Physicochemical and Functional Comparison Table

| Compound Name | Molecular Formula | Key Functional Groups | pKa (Approx.) | Key Applications |

|---|---|---|---|---|

| Cyclopent-2-en-1-ylpropanedioic acid | C₈H₁₀O₄ | Two -COOH, cyclopentene | 2.8, 5.7 | Organic synthesis, metal chelation |

| 2-(Cyclopent-2-en-1-yl)pent-4-enoic acid | C₁₀H₁₄O₂ | One -COOH, alkenyl chain | 4.5–5.0 | Polymer chemistry |

| 2-(Cyclopentanecarboxamido)propanoic acid | C₁₀H₁₅NO₃ | -COOH, amide | 4.9 | Bioactive molecule design |

| 2-(Cyclopentyl)ethenyl-1-boronic acid | C₇H₁₁BO₂ | Boronic acid, ethenyl | ~8.5 (B-OH) | Cross-coupling reactions |

Research Findings and Implications

- Reactivity : this compound’s dual carboxylic acid groups enable chelation with metals, facilitating catalysis in asymmetric synthesis. In contrast, boronic acid derivatives (e.g., 2-(cyclopentyl)ethenyl-1-boronic acid) are more suited for cross-coupling reactions .

- Solubility: The dicarboxylic acid structure grants moderate water solubility (≈15 mg/mL at 25°C), outperforming lipophilic analogs like 2-(cyclopent-2-en-1-yl)pent-4-enoic acid (<1 mg/mL) .

- Thermal Stability : this compound decomposes at ≈200°C, comparable to other cyclopentyl carboxylic acids but lower than boronic acid derivatives (>250°C).

Biological Activity

Cyclopent-2-en-1-ylpropanedioic acid, also known as 2-(cyclopent-1-en-1-yl)propanoic acid, is an organic compound characterized by its cyclopentene ring structure combined with a propanoic acid moiety. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : CHO

- Molecular Weight : 140.18 g/mol

- IUPAC Name : 2-(cyclopenten-1-yl)propanoic acid

The compound can be synthesized through several methods, typically involving the reaction of cyclopentene with carboxylating agents under controlled conditions. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclopentene ring facilitates hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, research has shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in immune cells. This property could make it useful in treating inflammatory diseases.

Analgesic Activity

Preliminary research indicates that this compound may possess analgesic effects. Animal models have shown that administration of this compound can lead to a significant reduction in pain responses, suggesting potential applications in pain management therapies.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Johnson et al. (2024) | Reported anti-inflammatory activity in LPS-stimulated macrophages with a decrease in TNF-alpha production by 50%. |

| Lee et al. (2025) | Found analgesic effects in a rat model with a reduction in pain scores by 40% compared to control groups. |

Research Applications

The unique properties of this compound make it a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for potential therapeutic applications in:

- Antimicrobial agents

- Anti-inflammatory drugs

- Pain relief medications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.